N-(4-methoxybutyl)cyclopentanamine
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Overview
Description
N-(4-methoxybutyl)cyclopentanamine is an organic compound with the molecular formula C10H21NO It is a derivative of cyclopentanamine, where the amine group is substituted with a 4-methoxybutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybutyl)cyclopentanamine typically involves the reaction of cyclopentanamine with 4-methoxybutyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybutyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the amine group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-(4-methoxybutyl)cyclopentanone, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-(4-methoxybutyl)cyclopentanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biological molecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methoxybutyl)cyclopentanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanamine: The parent compound without the 4-methoxybutyl substitution.
N-(4-methoxybutyl)cyclohexanamine: A similar compound with a cyclohexane ring instead of a cyclopentane ring.
N-(4-methoxybutyl)aniline: A compound with an aniline ring instead of a cyclopentane ring.
Uniqueness
N-(4-methoxybutyl)cyclopentanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C10H21NO |
---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
N-(4-methoxybutyl)cyclopentanamine |
InChI |
InChI=1S/C10H21NO/c1-12-9-5-4-8-11-10-6-2-3-7-10/h10-11H,2-9H2,1H3 |
InChI Key |
FLZNZMSGGRZPBL-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCNC1CCCC1 |
Origin of Product |
United States |
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